t-Butyl 6-methoxyindoline-1-carboxylate
Overview
Description
T-Butyl 6-methoxyindoline-1-carboxylate is a chemical compound with the CAS Number: 1394248-15-7 . It has a molecular weight of 249.31 and its IUPAC name is tert-butyl 6-methoxyindoline-1-carboxylate . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for t-Butyl 6-methoxyindoline-1-carboxylate is 1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
T-Butyl 6-methoxyindoline-1-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as t-Butyl 6-methoxyindoline-1-carboxylate, are often used in the synthesis of various natural products and drugs . They play a significant role in cell biology and are important types of molecules .
Treatment of Cancer Cells
Indole derivatives have attracted increasing attention in recent years for their potential application in the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .
Antimicrobial Applications
Indole derivatives are also being explored for their potential antimicrobial properties . They could be used in the development of new drugs to treat various microbial infections .
Treatment of Various Disorders
Indole derivatives are being studied for their potential to treat various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .
Research and Development
As a chemical compound, t-Butyl 6-methoxyindoline-1-carboxylate can be used in various research and development processes . It can serve as a building block in the synthesis of more complex molecules .
Industrial Applications
In the industrial sector, t-Butyl 6-methoxyindoline-1-carboxylate can be used in the production of various products. This includes dyes, pigments, and other chemical products .
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJLJPALEHIJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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